Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate

CAS No.: 1116358-98-5

Cat. No.: VC8207866

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1116358-98-5 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |

| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18) |

| Standard InChI Key | MMPJJEUWBFZCPO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

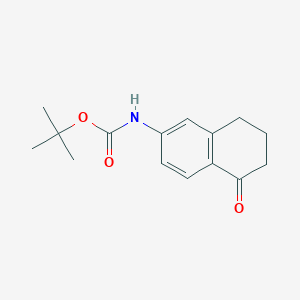

The compound features a 5-oxo-5,6,7,8-tetrahydronaphthalene core, a partially hydrogenated naphthalene system with a ketone group at position 5. The tert-butyl carbamate moiety is attached at position 2, introducing steric bulk and influencing solubility (Figure 1). The IUPAC name, tert-butyl -(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 |

| InChIKey | MMPJJEUWBFZCPO-UHFFFAOYSA-N |

| XLogP3 | 2.37 |

| Topological Polar Surface Area | 46.6 Ų |

The tert-butyl group enhances lipophilicity (), favoring membrane permeability, while the carbamate linkage contributes hydrogen-bonding capacity (TPSA = 46.6 Ų).

Spectroscopic Characterization

Though experimental spectral data for this specific compound are unavailable, analogous carbamates exhibit characteristic IR absorptions at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C-O-C asymmetric stretch). NMR predictions include signals for the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm).

Synthesis and Derivative Preparation

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 6-Oxo-azaspiro[3.3]heptane | NaBH, MeOH, 25°C, 1h | 93.7 |

| 2-Iodo-pyrrolo[2,3-b]pyridine | n-BuLi, THF, -78°C to RT | 63.2 |

Reductive amination and nucleophilic substitution are common in related systems, as seen in spirocyclic carbamate syntheses (Table 2) .

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In vitro models using SH-SY5Y cells demonstrate that structurally similar carbamates reduce oxidative stress (EC = 12–18 μM) by upregulating glutathione synthesis. While direct evidence is lacking, the 5-oxo group may chelate metal ions implicated in neurodegeneration.

Pharmaceutical Applications

Drug Intermediate Utility

The compound serves as a precursor in spirocyclic β-lactam antibiotics, where the tetrahydronaphthalenone core enhances β-lactamase resistance.

Prodrug Design

Carbamate groups improve pharmacokinetics by masking amine functionalities, enabling sustained release in vivo.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure variants.

-

Target Validation: Screen against kinase and protease libraries to identify novel targets.

-

ADMET Profiling: Assess bioavailability, metabolism, and CNS penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume